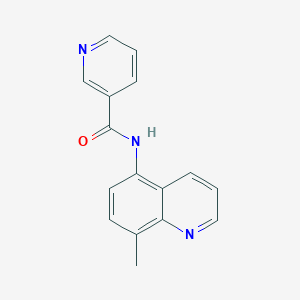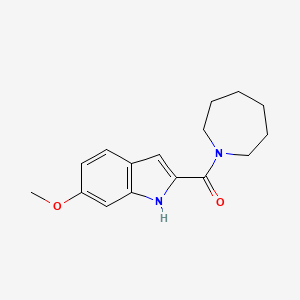
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone, also known as AMIM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMIM is a synthetic compound that is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In
Aplicaciones Científicas De Investigación
Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been used in various scientific research studies, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. In cancer research, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential anticancer agent. Inflammation research has shown that azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves its interaction with serotonin receptors in the brain. Specifically, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. By binding to this receptor, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone can modulate serotonin signaling in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been shown to have various biochemical and physiological effects in the body. In addition to its anxiolytic and antidepressant effects, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted research on serotonin signaling. However, one limitation of using azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone. One area of interest is its potential as a treatment for mood disorders, such as anxiety and depression. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is its potential as an anticancer agent. Future studies could explore the mechanisms of action of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in cancer cells and its potential use in combination with other anticancer agents. Finally, research on the long-term effects of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone could help to elucidate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves the reaction between 6-methoxyindole-2-carboxylic acid and azepan-1-amine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified using column chromatography to obtain azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in its pure form.
Propiedades
IUPAC Name |
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-13-7-6-12-10-15(17-14(12)11-13)16(19)18-8-4-2-3-5-9-18/h6-7,10-11,17H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYHSKQWAZZYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)
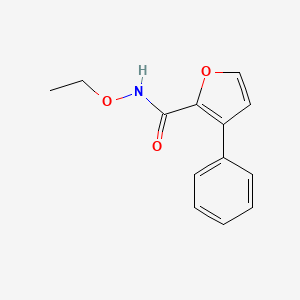
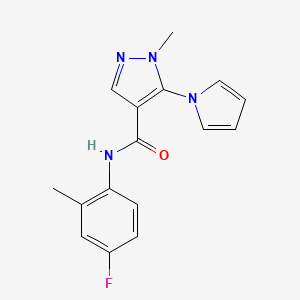
![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
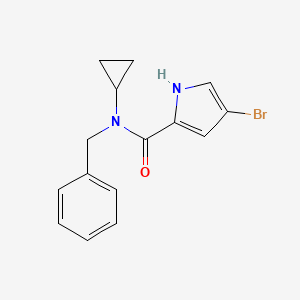
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
